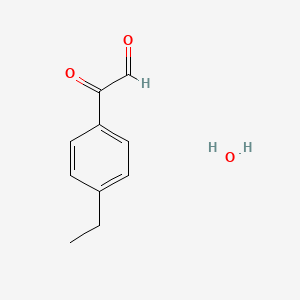

Hidrato de 4-Etilfenilglioxal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethylphenylglyoxal hydrate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.

BenchChem offers high-quality 4-Ethylphenylglyoxal hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylphenylglyoxal hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Proteómica

Hidrato de 4-Etilfenilglioxal: se utiliza en proteómica, que es el estudio a gran escala de proteínas, sus estructuras y funciones {svg_1}. Sirve como un reactivo bioquímico que puede reaccionar con proteínas para ayudar a identificar y analizar su composición y actividad dentro de los sistemas biológicos.

Síntesis Orgánica

Como precursor en la síntesis orgánica, este compuesto está involucrado en la construcción de moléculas orgánicas complejas. Se puede utilizar para introducir la parte etilfenilglioxal en moléculas más grandes, lo que ayuda en la síntesis de fármacos y otros compuestos orgánicos.

Ensayos Biológicos

En los ensayos biológicos, el This compound actúa como un reactivo que puede interactuar con las moléculas biológicas, facilitando la medición de la actividad biológica o farmacológica. Es particularmente útil en ensayos donde las interacciones moleculares precisas son cruciales para el resultado.

Fabricación de Hidrogel

Este compuesto puede utilizarse en la fabricación de hidrogeles, que son redes de cadenas poliméricas que pueden retener una gran cantidad de agua {svg_2}. Estos hidrogeles tienen aplicaciones en sistemas de administración de fármacos, andamios de ingeniería de tejidos y apósitos para heridas debido a su biocompatibilidad y biodegradabilidad.

Sistemas de Administración de Fármacos

La reactividad del This compound puede aprovecharse para crear sistemas de administración de fármacos que liberan agentes terapéuticos de forma controlada {svg_3}. Esto es particularmente importante para los fármacos que requieren una administración dirigida o una liberación sostenida con el tiempo.

Ingeniería de Tejidos

En la ingeniería de tejidos, este compuesto podría utilizarse para modificar las propiedades de los andamios que soportan el crecimiento y desarrollo de nuevos tejidos {svg_4}. Al alterar la composición química de estos andamios, los investigadores pueden mejorar la unión y proliferación celular, lo cual es vital para la regeneración tisular.

Mecanismo De Acción

Target of Action

4-Ethylphenylglyoxal hydrate primarily targets the carbonyl groups in proteins and nucleic acids. These carbonyl groups are crucial in various biochemical processes, including enzyme activity and DNA replication .

Mode of Action

The compound interacts with its targets through nucleophilic addition. The carbonyl group in 4-Ethylphenylglyoxal hydrate reacts with nucleophiles in proteins and nucleic acids, forming stable adducts. This interaction can inhibit enzyme activity by modifying the active site or altering the structure of nucleic acids, potentially affecting replication and transcription processes .

Biochemical Pathways

The primary biochemical pathway affected by 4-Ethylphenylglyoxal hydrate is the glycolytic pathway. By modifying key enzymes in this pathway, the compound can disrupt glucose metabolism, leading to reduced ATP production. This disruption can have downstream effects on cellular energy levels and overall metabolic activity .

Pharmacokinetics

The pharmacokinetics of 4-Ethylphenylglyoxal hydrate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and distributed throughout the body. It undergoes metabolic transformation primarily in the liver, where it is converted into more water-soluble metabolites for excretion. The bioavailability of the compound is influenced by its metabolic rate and the efficiency of its excretion .

Result of Action

At the molecular level, the action of 4-Ethylphenylglyoxal hydrate results in the inhibition of enzyme activity and disruption of nucleic acid functions. This can lead to reduced cellular proliferation and altered metabolic states. At the cellular level, these molecular changes can cause apoptosis or necrosis, depending on the extent of the damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of 4-Ethylphenylglyoxal hydrate. For instance, acidic or basic conditions can alter the compound’s reactivity, while higher temperatures can increase its rate of reaction. Additionally, the presence of antioxidants can mitigate some of the compound’s effects by neutralizing reactive intermediates .

Análisis Bioquímico

Biochemical Properties

It is known that glyoxal, a related compound, can modify the amino acid arginine . This suggests that 4-Ethylphenylglyoxal hydrate may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

Based on the properties of related compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s possible that it could interact with enzymes or cofactors and affect metabolic flux or metabolite levels, similar to related compounds .

Subcellular Localization

It’s possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Actividad Biológica

4-Ethylphenylglyoxal hydrate (CAS: 1171381-90-0) is a compound that has garnered attention for its biological activities, particularly in the fields of agriculture and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10O2 • H2O

- Molecular Weight : 178.19 g/mol

- Physical State : Solid at room temperature, typically available in a highly purified form.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 4-Ethylphenylglyoxal hydrate against various phytopathogenic fungi. It has shown effectiveness against:

- Rhizoctonia solani

- Fusarium graminearum

- Gaeumannomyces graminis var. tritici

The compound disrupts the cell membrane integrity of these pathogens, leading to cell lysis and inhibition of sporangium formation and zoospore germination. For instance, concentrations as low as 0.2 mmol significantly reduced zoosporangia formation in Phytophthora sojae, while higher concentrations (1 mmol) completely inhibited it .

The antifungal activity can be attributed to several mechanisms:

- Cell Membrane Disruption : 4-Ethylphenylglyoxal hydrate causes cytoplasmic electrolyte leakage by damaging the plasma membrane of fungal cells.

- Morphological Changes : Treated fungi exhibit altered morphology, including malformation of mycelia and reduced branching, which affects their growth and reproductive capabilities .

Study on Soybean Root Rot Control

In a controlled environment study, the application of 4-Ethylphenylglyoxal hydrate significantly controlled soybean root rot caused by Phytophthora sojae. The results indicated:

- Reduction in Disease Severity : Application at optimal concentrations improved plant growth and reduced disease incidence.

- Zoospore Adhesion Inhibition : The compound effectively reduced the attachment of zoospores to plant surfaces, thus preventing infection .

Comparative Biological Activity Table

| Compound | Activity Type | Effective Concentration | Reference |

|---|---|---|---|

| 4-Ethylphenylglyoxal hydrate | Antifungal | 0.2 - 1 mmol | |

| 4-Ethylphenol | Antifungal | 0.4 - 0.8 mmol | |

| Essential Oils (various) | Antioxidant | Varies |

Research Findings

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDCQUPYEYQFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656971 |

Source

|

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171381-90-0 |

Source

|

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.